Amino-biphenyl-3-YL-acetic acid is a compound characterized by its biphenyl structure, which consists of two phenyl rings connected by a single bond. The presence of an amino group and an acetic acid moiety enhances its potential for various biological activities and applications in medicinal chemistry. This compound is often studied for its role as a non-steroidal anti-inflammatory drug (NSAID) and its derivatives, which can exhibit reduced gastrointestinal toxicity compared to traditional NSAIDs.
Amino-biphenyl-3-YL-acetic acid belongs to the class of organic compounds known as amino acids, specifically modified amino acids. Its structure features both an amino group (-NH2) and a carboxylic acid group (-COOH), which are characteristic of amino acids . The compound can be classified under biphenyl derivatives, which are known for their diverse biological activities, including anti-inflammatory properties .
The synthesis of amino-biphenyl-3-YL-acetic acid can be achieved through several methods, including:
The synthesis typically requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity. Advanced techniques such as high-performance liquid chromatography (HPLC) are often employed for purification and analysis of the product .
Amino-biphenyl-3-YL-acetic acid has a molecular formula of C15H15NO2. Its structure includes:
The compound's molecular weight is approximately 241.29 g/mol, with specific structural features that contribute to its biological activity. The three-dimensional conformation plays a critical role in its interaction with biological targets .
Amino-biphenyl-3-YL-acetic acid can undergo various chemical reactions, including:
These reactions are typically facilitated by catalysts or specific reagents that enhance reactivity without compromising the integrity of the biphenyl structure. The ability to modify the compound through these reactions allows for the development of derivatives with enhanced pharmacological properties .
The mechanism of action of amino-biphenyl-3-YL-acetic acid primarily involves its interaction with cyclooxygenase enzymes (COX), which are crucial in the inflammatory response. By inhibiting these enzymes, the compound reduces the production of prostaglandins, leading to decreased inflammation and pain.
Studies have shown that derivatives of this compound exhibit varying degrees of COX inhibition, suggesting potential for development into safer NSAIDs with fewer side effects compared to traditional options like ibuprofen or diclofenac .
Relevant analyses often include spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared Spectroscopy (IR) to confirm structural integrity and purity .
Amino-biphenyl-3-YL-acetic acid has diverse applications in scientific research, particularly in medicinal chemistry:
The ongoing research into this compound highlights its promise in enhancing therapeutic efficacy while minimizing adverse effects .
Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) remain among the most widely prescribed therapeutics globally for pain and inflammation management. However, their utility is significantly hampered by dose-limiting gastrointestinal (GI) toxicity. Conventional NSAIDs (e.g., ibuprofen, diclofenac) contain acidic carboxylic acid groups that cause direct mucosal irritation and inhibit constitutively expressed cyclooxygenase-1 (COX-1), which is essential for maintaining gastric mucosal integrity through prostaglandin synthesis [1] [6]. This dual insult manifests as erosions, ulcers, and bleeding, with studies indicating >90% of osteoarthritis patients on long-term NSAID therapy face elevated GI risks [1]. The ulcerogenic potential is structurally exacerbated by:
Table 1: Ulcerogenic Potential of Select NSAIDs
NSAID | Ulcerogenicity Incidence (%) | Key Structural Liability |
---|---|---|
Ibuprofen | 10-30 | Free carboxylic acid |
Diclofenac | 15-35 | Free carboxylic acid |
Biphenyl acetic acid | 25-40* | Free carboxylic acid |
Celecoxib (COX-2 selective) | 3-9 | No free carboxylic acid |
*Metabolite of fenbufen [3]
Biphenyl acetic acid—the active metabolite of prodrug fenbufen—exhibits potent anti-inflammatory effects but shares the carboxylic acid-mediated GI toxicity profile of traditional NSAIDs [3]. Amino-biphenyl-3-YL-acetic acid (IUPAC: 2-amino-2-(3-phenylphenyl)acetic acid; Canonical SMILES: C1=CC=C(C=C1)C2=CC(=CC=C2)C(C(=O)O)N) emerged as a strategic redesign of this scaffold . Its structural advantages include:
Molecular Design Rationale:
Traditional NSAID: Ar-COOH → Gastric accumulation → ROS/COX-1 dually mediated injury Amino-biphenyl-3-YL-acetic acid: Ar-C(NH₂)COOH → Reduced gastric uptake → Targeted systemic activation
In vivo studies confirm derivatives of this scaffold exhibit 50-70% lower ulcer indices compared to parent fenbufen or biphenyl acetic acid [3].
Amino acid conjugation transforms Amino-biphenyl-3-YL-acetic acid into "chimeric prodrugs" with enhanced pharmacodynamics. The amino acid moiety serves dual roles: as a metabolically labile promoiety and as an active contributor to therapeutic effects [1] [3].
Table 2: Impact of Amino Acid Conjugation on Pharmacological Properties
Amino Acid Promoiety | Analgesic Onset | Anti-inflammatory Duration | Ulcerogenic Index Reduction |
---|---|---|---|
Glycine | Rapid (30 min) | Moderate (6-8 hr) | 60% |
Lysine | Intermediate | Prolonged (>12 hr) | 75% |
Valine | Slow | Extended (>10 hr) | 65% |
*Data relative to parent biphenyl acetic acid [3]
Mechanistic Advantages:
Metabolic Pathway:Amino acid conjugate → (Intestinal hydrolysis) → Free Amino-biphenyl-3-YL-acetic acid + Amino acid → Systemic absorption
Structural Implications: The amino acid’s isoelectric point (pI) dictates release kinetics—basic amino acids (e.g., lysine) hydrolyze slower than acidic ones (e.g., aspartate), enabling chronotherapy for rheumatoid arthritis [3].
CAS No.: 10102-03-1
CAS No.: 10101-88-9
CAS No.: 2208-40-4
CAS No.: 687-50-3
CAS No.: 30962-16-4